Thermal and High-Pressure Processing Stability
Phycocyanobilin (PCB) exhibits markedly greater stability during thermal and high-pressure pasteurization compared to intact phycobiliproteins (C-phycocyanin). In direct comparative analysis, phycobiliproteins demonstrated significant color deterioration at 70–80°C, whereas PCB remained stable under both high-pressure (300–600 MPa) and heat processing conditions [1]. This stability differential is critical for applications requiring processing integrity; C-phycocyanin degrades at temperatures above 45°C and is sensitive to light and pH, limiting its industrial utility, whereas PCB withstands standard pasteurization protocols without chromophore degradation [1].
| Evidence Dimension | Chromophore/pigment stability under pasteurization conditions |
|---|---|
| Target Compound Data | Phycocyanobilin remained stable; no significant chromophore degradation |
| Comparator Or Baseline | Phycobiliproteins (C-phycocyanin) exhibited higher color deterioration rate at 70–80°C; degrades at temperatures >45°C |
| Quantified Difference | PCB retains chromophore integrity under conditions where phycobiliproteins undergo measurable denaturation and color loss |
| Conditions | Thermal (70–80°C) and high-pressure (300–600 MPa) pasteurization; pH 5–8 for phycocyanin stability reference |
Why This Matters
For applications in food, beverage, or cosmetic formulations requiring thermal processing or pasteurization, PCB offers a demonstrably stable alternative to C-phycocyanin, reducing formulation failure risk and ensuring consistent chromophore delivery.
- [1] Pleonsil P, Suwannasom N, Ruangyuttikarn W, et al. The Effect of Storage and Pasteurization (Thermal and High-Pressure) Conditions on the Stability of Phycocyanobilin and Phycobiliproteins. Antioxidants. 2023;12(2):299. View Source
